4,4'-Diamino-1,1'-iminodianthraquinone
4,4'-Diamino-1,1'-iminodianthraquinone
Brand Name:
Vulcanchem
CAS No.:
128-87-0
VCID:
VC21025533
InChI:
InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2
SMILES:
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O
Molecular Formula:
C28H17N3O4
Molecular Weight:
459.5 g/mol
4,4'-Diamino-1,1'-iminodianthraquinone
CAS No.: 128-87-0
Cat. No.: VC21025533
Molecular Formula: C28H17N3O4
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128-87-0 |
|---|---|
| Molecular Formula | C28H17N3O4 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione |
| Standard InChI | InChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2 |
| Standard InChI Key | BYONEXGJEYSLBO-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N |
| SMILES | C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator